molecular formula C17H24O3 B1681660 Shogaol CAS No. 555-66-8

Shogaol

Cat. No. B1681660
CAS RN: 555-66-8
M. Wt: 276.4 g/mol
InChI Key: OQWKEEOHDMUXEO-BQYQJAHWSA-N
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Description

Shogaol is a pungent constituent of ginger, similar in chemical structure to gingerol . The most common of the group is 6-shogaol, which is produced when ginger is dried or cooked . It is a monomethoxybenzene, a member of phenols, and an enone .


Synthesis Analysis

Shogaol is formed from gingerol by dehydration . A possible synthesis starts with a Claisen condensation of vanillin and acetone, producing dehydrozingerone. Afterwards, the product reacts in an aldol condensation with hexanal in tetrahydrofurane to 6-dehydroshogaol and 6-dehydrogingerol. The latter can be hydrogenated to 6-gingerol by a catalyst .


Molecular Structure Analysis

The molecular formula of Shogaol is C17H24O3 . The IUPAC name is (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one . The molecular weight is 276.4 g/mol .


Chemical Reactions Analysis

Shogaols are artifacts formed during storage or through excess heat, probably created by a dehydration reaction of the gingerols . The conversion of gingerols to shogaols is significantly affected by different drying temperature and time .


Physical And Chemical Properties Analysis

Shogaol is characterized by a Michael acceptor moiety being reactive with nucleophiles . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Anti-Cancer Properties

Shogaol, particularly 6-shogaol, has shown significant promise in cancer research. Studies have demonstrated its effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast cancer, hepatocellular carcinoma, and laryngeal cancer. These effects are attributed to the modulation of multiple signaling pathways, including MAPK, AMPK, Akt, and the production of reactive oxygen species ((Menon et al., 2021); (Ling et al., 2010); (Wu et al., 2015); (Annamalai et al., 2016)).

Neuroprotective Effects

6-Shogaol has shown potential in protecting dopaminergic neurons in Parkinson's disease models. Its anti-neuroinflammatory properties play a crucial role in mitigating neurodegenerative damage, thus indicating its potential as a therapeutic agent for neurological disorders (Park et al., 2013)).

Antioxidant and Anti-inflammatory Activities

Shogaol has been identified for its antioxidative and anti-inflammatory properties. These characteristics contribute to its protective effects against various conditions like oxidative stress-induced diseases, inflammation, and even in alleviating conditions like stroke (Chen et al., 2012); (Na et al., 2016)).

Dermatological Applications

In dermatology, shogaol has been studied for its effects on skin cell growth and melanogenesis. It shows promise as a potential agent for skin care, particularly in enhancing wound repair and in managing pigmentation disorders (Yao et al., 2012)).

Anti-Diabetic Effects

Shogaol has also been researched for its anti-diabetic properties. It has shown efficacy in reducing blood glucose levels and improving pancreatic function in diabetic models, suggesting its potential role in managing diabetes and its complications (Yi et al., 2019)).

Gastrointestinal Protection

Studies have revealed that shogaol can protect the gastrointestinal tract from various injuries, including those induced by radiation. This protective effect is attributed to its antioxidant and anti-inflammatory properties, offering potential use in patients undergoing radiation therapy for cancer (Wang et al., 2017)).

Safety And Hazards

Shogaol is harmful if swallowed . After handling, skin should be washed thoroughly. It should not be consumed while using the product .

Future Directions

Despite the knowledge about 6-shogaol, the mechanism of action is not fully understood, and the scientific data on its therapeutic dose, safety, and toxicity are not entirely described . Therefore, future research opportunities include evaluating the antiangiogenic, proapoptotic, and antimetastatic effects of 6-shogaol in different cancer cells and animal models, and identifying the key molecular targets and regulators involved in these processes .

properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWKEEOHDMUXEO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336611
Record name trans-6-Shogaol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Shogaol

CAS RN

555-66-8, 23513-13-5
Record name Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Shogaol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 555-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-6-Shogaol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SHOGAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DNB5FIRF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,400
Citations
S Bhattarai, CC Duke - Journal of pharmaceutical sciences, 2001 - Elsevier
… , and dehydration to shogaol. Polymerization of shogaol was also demonstrated at higher … found to exhibit reversible dehydration to form shogaol in equilibrium with gingerol. Studies …
Number of citations: 307 www.sciencedirect.com
SK Ha, E Moon, MS Ju, DH Kim, JH Ryu, MS Oh… - …, 2012 - Elsevier
… This study evaluated the anti-inflammatory effects of 6-shogaol in primary microglia cells … of 6-shogaol in vitro and in vivo, we investigated the effects of 6-shogaol on neuroprotection via …
Number of citations: 254 www.sciencedirect.com
M SUEKAWA, A ISHIGE, K YUASA, K SUDO… - Journal of …, 1984 - jstage.jst.go.jp
… of (6)-shogaol were mostly more intensive than that of (6)-gingerol.(6)-Shogaol showed an … 5 min after iv administration of (6)-shogaol, and then changed to the drowsy pattern, which …
Number of citations: 448 www.jstage.jst.go.jp
DW Connell, MD Sutherland - Australian journal of chemistry, 1969 - CSIRO Publishing
… of another pungent principle (shogaol), C17Hz403, bp 175-185"/0.5 mm, from the alkali-treated ether extract of ginger. No crystalline derivatives of shogaol could be obtained but a …
Number of citations: 300 www.publish.csiro.au
MJ Bak, S Ok, M Jun, WS Jeong - Molecules, 2012 - mdpi.com
… 6-shogaol may have more potent bioactivity than 6-gingerol, we obtained a 6-shogaol-rich … 6-Shogaol-rich extract was produced by extracting ginger powder with 95% ethanol at 80 C …
Number of citations: 128 www.mdpi.com
MO Kim, MH Lee, N Oi, SH Kim, KB Bae… - …, 2014 - academic.oup.com
… Comparative analysis of these ginger polyphenols revealed that [6]-shogaol is the most … of [6]-shogaol in NSCLC cells. In this study, we report that [6]-shogaol induced cell cycle arrest …
Number of citations: 93 academic.oup.com
S Dugasani, MR Pichika, VD Nadarajah… - Journal of …, 2010 - Elsevier
… To evaluate the relative antioxidant activity of gingerols and shogaol, we started by investigating stable free radical (DPPH), superoxide (O 2 radical dot − ), and hydroxyl radical (OH …
Number of citations: 854 www.sciencedirect.com
SMA Hassan, AH Hassan - Iranian Journal of Basic Medical …, 2018 - ncbi.nlm.nih.gov
Objective (s): This study aimed to investigate the effect of Shogaol on dextran sodium sulfate (DSS)-induced ulcerative colitis (UC) in mice compared to an immune-suppressant …
Number of citations: 16 www.ncbi.nlm.nih.gov
I Bischoff-Kont, R Fürst - Pharmaceuticals, 2021 - mdpi.com
… actions of 6-shogaol as an anti-inflammatory compound: in vivo, 6-shogaol inhibited leukocyte … In vitro and in vivo, 6-shogaol reduced inflammatory mediator systems such as COX-2 or …
Number of citations: 72 www.mdpi.com
DL Flynn, MF Rafferty, AM Boctor - Prostaglandins, Leukotrienes and …, 1986 - Elsevier
A series of structurally related pungent natural products including capsaicin, gingerol, and gingerdione among others were evaluated and found to be potent inhibitors of 5-HETE …
Number of citations: 149 www.sciencedirect.com

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